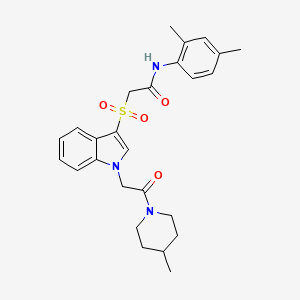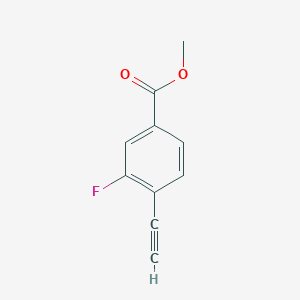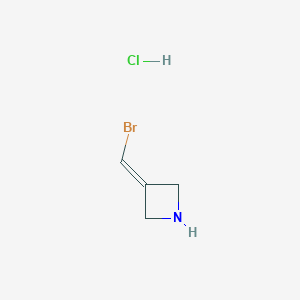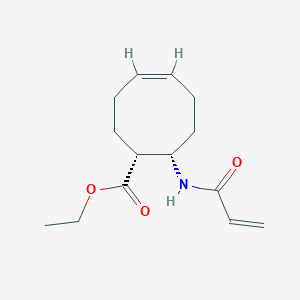![molecular formula C22H19N3O3 B2471663 4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)butanamide CAS No. 309735-92-0](/img/structure/B2471663.png)
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)butanamide” is a complex organic molecule. It contains a benzo[de]isoquinoline group, which is a polycyclic aromatic hydrocarbon, and a pyridin-3-ylmethyl group, which is a derivative of pyridine .
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its name. It likely contains a benzo[de]isoquinoline group with two carbonyl groups at the 1 and 3 positions, a butanamide group at the 4 position, and a pyridin-3-ylmethyl group attached to the nitrogen of the butanamide .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. This compound likely has properties similar to other complex organic molecules, such as being solid at room temperature, having a relatively high melting point, and being soluble in organic solvents .Aplicaciones Científicas De Investigación
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives have been extensively studied for their pharmacological importance in modern therapeutics. These compounds exhibit a broad spectrum of biological activities, including anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial potentials. Their synthetic derivatives further enhance these biological properties, making them prime candidates for developing novel pharmacotherapeutic applications (Danao et al., 2021).
Pyridines and Isoquinolines in Drug Discovery
Pyridines and isoquinolines, by virtue of their structural diversity and broad spectrum of biological activities, have been identified as privileged structures in medicinal chemistry and drug discovery. They are integral components of vitamins, nucleic acids, pharmaceuticals, antibiotics, dyes, and agrochemicals. The synthesis of these compounds from readily available building blocks like propargylic alcohols showcases the versatility and potential for creating novel therapeutic agents (Mishra et al., 2022).
Natural Plant Isoquinoline N-oxide Alkaloids
Isoquinoline N-oxide alkaloids, extracted from various plant species, have demonstrated significant antimicrobial, antibacterial, antitumor, and other activities. Their structure-activity relationships (SAR) suggest new applications for these compounds in drug discovery, emphasizing the role of isoquinoline derivatives as a critical source of leads for developing new therapeutic agents (Dembitsky et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
4-(1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(pyridin-3-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c26-19(24-14-15-5-3-11-23-13-15)10-4-12-25-21(27)17-8-1-6-16-7-2-9-18(20(16)17)22(25)28/h1-3,5-9,11,13H,4,10,12,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPZSHSISUCXSC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CCCC(=O)NCC4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B2471581.png)
![2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde](/img/no-structure.png)





![1-benzyl-N-isobutyl-7-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471594.png)
![methyl 4-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2471598.png)
![methyl 2-(2-(7-ethyl-6-(4-fluorophenyl)-2-oxo-2,3-dihydro-1H-imidazo[1,2-b]pyrazol-3-yl)acetamido)benzoate](/img/structure/B2471600.png)

![N-(5-oxo-1-{[2-(trifluoromethyl)phenyl]methyl}pyrrolidin-3-yl)prop-2-enamide](/img/structure/B2471602.png)
